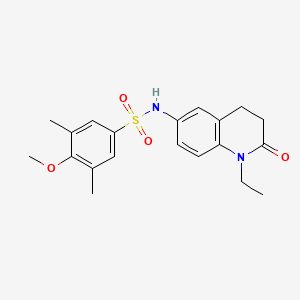
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis and Molecular Interactions : A study on a related compound, Gliquidone, revealed insights into its crystal structure, displaying intramolecular and intermolecular hydrogen bonding interactions. This understanding is crucial for drug design and synthesis (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications : Research on quinazoline derivatives, which are structurally related to the query compound, showed their potential as diuretic, antihypertensive, and anti-diabetic agents. This demonstrates the broad therapeutic scope of such compounds (Rahman et al., 2014).
Antimicrobial Properties : A study on a novel aminobenzenesulfonamide derivative showed significant antimicrobial activity against various bacterial and fungal strains, suggesting the potential of sulfonamide derivatives in treating infections (Vanparia et al., 2010).
Protein Kinase Inhibition : Isoquinolinesulfonamides, like the one , have been found to be potent inhibitors of various protein kinases. This has implications for treating diseases where kinase inhibition is beneficial (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Fluorophore and Metal Ion Interaction Studies : Research on related compounds has explored their interactions with metal ions, such as zinc, and their potential use as fluorophores in biochemical applications (Kimber et al., 2003).
Hepatobiliary Transport Mechanisms : Studies on related sulfonamides have helped in understanding their role in the hepatobiliary transport of certain compounds, which is crucial for drug metabolism and pharmacokinetics (Fukuda et al., 2010).
Neurite Outgrowth and Protein Phosphorylation : Research on isoquinolinesulfonamides demonstrated their role in inhibiting protein kinase A, affecting neurite outgrowth in cells. This has implications in neuroscience and cellular biology (Chijiwa et al., 1990).
Blood Pressure and Smooth Muscle Effects : A study on tetrahydroisoquinolines explored their impact on blood pressure and smooth muscle, revealing insights into their physiological actions (Fassett & Hjort, 1938).
Molecular Synthesis and Characterization : Research on ethyl 2-oxoquinolinyl acetate compounds, which share a core structure with the query compound, focused on their synthesis and structural characterization, essential for chemical synthesis and drug development (Baba et al., 2019).
Discovery of New Antibiotics : Studies on tetrahydroquinoline derivatives have led to the discovery of new antibiotics, such as helquinoline, showcasing the compound's potential in combating infectious diseases (Asolkar et al., 2004).
Reversal of Multidrug Resistance : Compounds like GF120918, related to the query compound, have shown effectiveness in reversing multidrug resistance in cancer, providing insights into overcoming chemotherapy resistance (Hyafil et al., 1993).
C-H Bond Cyanation in Organic Synthesis : The compound's derivatives have been used in the cyanation of C-H bonds, demonstrating its utility in organic synthesis and the production of various chemical compounds (Chaitanya, Yadagiri, & Anbarasan, 2013).
Antitumor Activity and Quantitative Structure-Activity Relationships : Research on dibenz isoquinoline derivatives showed their potential in antitumor activity, highlighting the therapeutic possibilities of compounds related to the query compound (Sami et al., 1996).
Detection in Industrial Waste Streams : Methods have been developed for detecting low concentrations of pharmaceuticals, including isoquinolinyl sulfonamide derivatives, in industrial waste streams, which is crucial for environmental monitoring and safety (Deegan et al., 2011).
Directed C-H Olefination in Chemical Synthesis : The compound's derivatives have been utilized in Rh(III)-catalyzed C-H olefination, a process important in chemical synthesis and the creation of complex molecules (Rakshit, Grohmann, Besset, & Glorius, 2011).
Carbonic Anhydrase Interaction and Inhibition : Isoquinolinesulfonamides have been studied for their inhibitory action on human carbonic anhydrases, which is significant for designing selective inhibitors for therapeutic applications (Mader et al., 2011).
Antimicrobial Evaluation of Quinolinyl Azo Derivatives : The antimicrobial activity of quinolinyl azo derivatives, structurally related to the query compound, was evaluated, indicating their potential as antimicrobial agents (2021).
Zinc Sensors : Bisquinoline derivatives have been synthesized and studied for their response to zinc ions, demonstrating their utility in biological and chemical sensing applications (Mikata et al., 2009).
Vasodilatory Activity of Isoquinolinesulfonamide Derivatives : A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives were synthesized and shown to possess vasodilatory action, important for cardiovascular therapeutics (Morikawa, Sone, & Asano, 1989).
Synthesis and Antimicrobial Activity of Quinazolinone Derivatives : Novel quinazolinone derivatives were synthesized and evaluated for antimicrobial activity, further showcasing the therapeutic potential of compounds structurally related to the query compound (Habib, Hassan, & El‐Mekabaty, 2013).
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(12-15(18)6-9-19(22)23)21-27(24,25)17-10-13(2)20(26-4)14(3)11-17/h7-8,10-12,21H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYSROCRBVNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

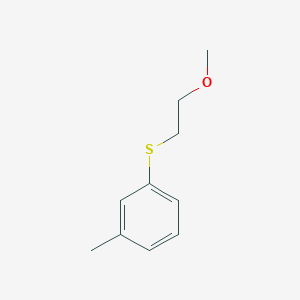
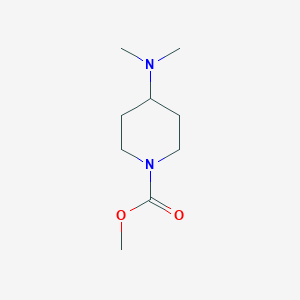

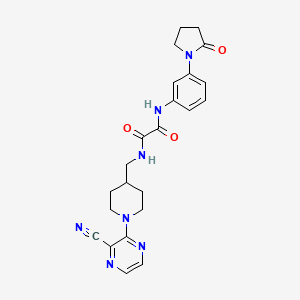

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)
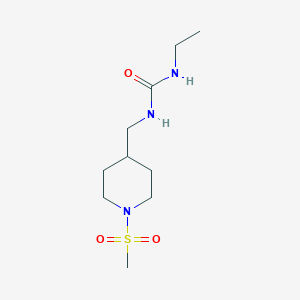
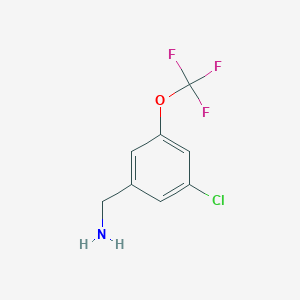
![6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2641512.png)

![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)
![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)
